1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dibromobenzenesulfonyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of 2,4-dibromobenzenesulfonyl chloride: This intermediate is prepared by the sulfonylation of 2,4-dibromobenzene using chlorosulfonic acid.
Reaction with 3,5-dimethylpyrazole: The 2,4-dibromobenzenesulfonyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The sulfonyl group can be targeted by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Substituted Derivatives: Products with different substituents on the benzene ring or the pyrazole ring.
Oxidized or Reduced Forms: Products with altered oxidation states of the sulfur atom.
Scientific Research Applications
1-(2,4-Dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving sulfonyl groups.
Mechanism of Action
The mechanism of action of 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2,4-Dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
- 1-(2,4-Difluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
- 1-(2,4-Diiodobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of bromine atoms in 1-(2,4-dibromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s electronic properties and interactions with biological targets.
- Reactivity: Bromine atoms are more reactive in electrophilic aromatic substitution reactions compared to chlorine and fluorine, making the dibromo compound more versatile for further functionalization.
This comprehensive overview highlights the significance of this compound in various scientific domains and provides insights into its preparation, reactivity, and applications
Properties
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBUAXLPBJSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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